Methyl 1-(2-phenylethyl)-2-propylcyclohexane-1-carboxylate
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Overview
Description
Methyl 1-(2-phenylethyl)-2-propylcyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a phenylethyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-phenylethyl)-2-propylcyclohexane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-phenylethyl)-2-propylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 1-(2-phenylethyl)-2-propylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(2-phenylethyl)-2-propylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Carfentanil: Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate.
Fentanyl Analogues: Compounds such as acetylfentanyl, butyrfentanyl, and furanylfentanyl.
Uniqueness
Methyl 1-(2-phenylethyl)-2-propylcyclohexane-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexane ring and phenylethyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
62664-78-2 |
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Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
methyl 1-(2-phenylethyl)-2-propylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C19H28O2/c1-3-9-17-12-7-8-14-19(17,18(20)21-2)15-13-16-10-5-4-6-11-16/h4-6,10-11,17H,3,7-9,12-15H2,1-2H3 |
InChI Key |
MLDFCBZSXZRXJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCCC1(CCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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